Stereochemical Identity: (3S,4R) Diastereomer as the Direct Precursor to (3S,4R)-Tofacitinib
N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the direct synthetic precursor to (3S,4R)-tofacitinib (T528010), a stereochemically distinct enantiomer of the clinically used (3R,4R)-tofacitinib [1]. The (3S,4R)-intermediate is not interchangeable with the (3R,4R)-intermediate (commonly CAS 477600-74-1 but sometimes cataloged under the same number), because the final acylation step with cyanoacetic acid yields products with opposite absolute configurations at the piperidine 3- and 4-positions . Vendors consistently list the target compound as ‘an intermediate in the synthesis of (3S,4R)-Tofacitinib (T528010), an enantiopure stereoisomer’ .
| Evidence Dimension | Stereochemical identity and synthetic destination |
|---|---|
| Target Compound Data | (3S,4R) absolute configuration; leads to (3S,4R)-tofacitinib (T528010) |
| Comparator Or Baseline | (3R,4R)-diastereomer intermediate leads to (3R,4R)-tofacitinib (CP-690,550, the active drug) |
| Quantified Difference | Opposite enantiomeric outcome; (3S,4R)-tofacitinib is reported as the 'less active enantiomer' relative to (3R,4R)-tofacitinib (IC50 1 nM for JAK3) |
| Conditions | Defined by stereochemical outcome of the synthetic route and confirmed by chiral HPLC and/or optical rotation [1] |
Why This Matters
Procurement of the correct diastereomer is essential for synthesizing the specific (3S,4R)-enantiopure form required for impurity qualification, chiral assay development, or pharmacological comparison with the active drug.
- [1] ChemicalBook. 477600-74-1: N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine — an intermediate in the synthesis of (3S,4R)-Tofacitinib (T528010). https://www.chemicalbook.cn/477600-74-1.htm View Source
